

A Technical Guide to the Fundamental Properties of 2-Acetamidonaphthalene

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidonaphthalene, also known by its IUPAC name N-naphthalen-2-ylacetamide, is an organic compound and a key metabolite of 2-naphthylamine, a well-documented industrial chemical and a known carcinogen. The study of **2-Acetamidonaphthalene** is crucial for understanding the metabolic pathways, detoxification, and toxicological profiles of aromatic amines. Its properties are of significant interest to researchers in toxicology, pharmacology, and drug development for evaluating metabolic stability and potential toxicity of related pharmaceutical compounds. This guide provides a comprehensive overview of its core chemical, physical, and biological properties, supported by experimental data and methodologies.

Chemical and Physical Properties

The fundamental physicochemical properties of **2-Acetamidonaphthalene** are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.



Property	Value	Reference(s)	
IUPAC Name	N-naphthalen-2-ylacetamide	aphthalen-2-ylacetamide [1]	
Synonyms	N-(2-Naphthyl)acetamide, N- Acetyl-2-naphthylamine, 2- Acetylaminonaphthalene	etyl-2-naphthylamine, 2- [1][2]	
CAS Number	581-97-5	[1][2]	
Molecular Formula	C12H11NO	[1][2][3]	
Molecular Weight	185.22 g/mol	[1][2][3]	
Appearance	White to Off-White Solid	[2]	
Melting Point	240-241 °C	[2]	
Boiling Point	413.6 ± 14.0 °C (Predicted)	[2]	
Density	1.182 ± 0.06 g/cm ³ (Predicted)	[2]	
Solubility	Slightly soluble in Chloroform and Methanol	[2]	
рКа	15.12 ± 0.30 (Predicted)	[2]	

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and identification of **2- Acetamidonaphthalene**. The expected data from key spectroscopic techniques are outlined below.



Technique	Characteristic Features & Expected Values	
Infrared (IR) Spectroscopy	N-H stretch: ~3300 cm ⁻¹ (sharp, secondary amide); Aromatic C-H stretch: ~3100-3000 cm ⁻¹ ; Amide I (C=O stretch): ~1660 cm ⁻¹ (strong); Amide II (N-H bend): ~1550 cm ⁻¹ ; Aromatic C=C stretch: ~1600-1450 cm ⁻¹ .[4]	
¹ H Nuclear Magnetic Resonance (¹ H NMR)	Aromatic Protons (Ar-H): δ 7.2-8.0 ppm (multiplets); Amide Proton (N-H): δ ~8.5-9.5 ppm (broad singlet); Acetyl Protons (-CH ₃): δ ~2.2 ppm (singlet, 3H).[5][6]	
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	Carbonyl Carbon (C=O): δ ~169 ppm; Aromatic Carbons: δ ~115-140 ppm; Methyl Carbon (-CH ₃): δ ~24 ppm.[7]	
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 185; Base Peak: m/z 143 (loss of ketene, [M-42]+); Other fragments corresponding to the naphthalene backbone.[8] [9][10]	

Synthesis and Experimental Protocols

The most common and straightforward synthesis of **2-Acetamidonaphthalene** involves the acetylation of 2-naphthylamine.

3.1 Experimental Protocol: Synthesis of 2-Acetamidonaphthalene

This protocol details the N-acetylation of 2-naphthylamine using acetic anhydride.

Materials:

- 2-Naphthylamine
- Acetic Anhydride



- Glacial Acetic Acid (as solvent)
- Ethanol
- Deionized Water
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- · Heating mantle and magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-naphthylamine (e.g., 5.0 g) in glacial acetic acid (e.g., 20 mL).
- To this solution, add acetic anhydride (e.g., 6.0 mL) dropwise while stirring.
- Attach a reflux condenser and heat the mixture gently at reflux for approximately 30 minutes.
- After reflux, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture slowly into a beaker containing cold deionized water (e.g., 200 mL) while stirring. A precipitate of 2-Acetamidonaphthalene will form.
- Collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold deionized water to remove any remaining acetic acid.
- Recrystallize the crude product from hot ethanol to obtain purified crystals of 2-Acetamidonaphthalene.
- Dry the purified crystals in a desiccator or a vacuum oven.



Synthesis Workflow for 2-Acetamidonaphthalene Reactants 2-Naphthylamine Acetic Anhydride Process Heat Cool & Pour Precipitation in Cold Water **Crude Product** Recrystallization Drying Product

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Pure 2-Acetamidonaphthalene

Synthesis Workflow for **2-Acetamidonaphthalene**.



3.2 Experimental Protocol: FTIR Spectroscopy

This protocol describes the standard procedure for analyzing a solid sample using FTIR with a KBr pellet.

Materials:

- Dried **2-Acetamidonaphthalene** sample
- Potassium Bromide (KBr), spectroscopy grade
- · Agate mortar and pestle
- · Pellet press kit
- FTIR Spectrometer

Procedure:

- Thoroughly dry the KBr powder in an oven to remove any moisture.
- Place a small amount of KBr (~100-200 mg) into an agate mortar.
- Add a very small amount of the 2-Acetamidonaphthalene sample (~1-2 mg). The optimal ratio is approximately 1:100 sample to KBr.
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the collar of the pellet press.
- Place the collar into the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Biological Activity and Metabolism



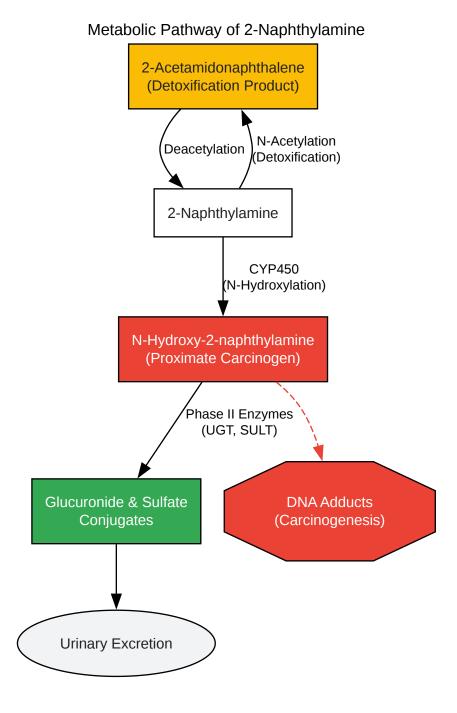




2-Acetamidonaphthalene is primarily significant as a metabolite of 2-naphthylamine. The metabolism of 2-naphthylamine is a critical process that determines its carcinogenic potential. While N-acetylation to form **2-Acetamidonaphthalene** is generally considered a detoxification step, the compound can be hydrolyzed back to the parent amine, which can then undergo metabolic activation.

The key activation step for 2-naphthylamine is N-hydroxylation, catalyzed by cytochrome P450 enzymes (CYPs), to form the proximate carcinogen N-hydroxy-2-naphthylamine.[11][12] This reactive intermediate can then be further conjugated or can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.





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Metabolic Pathway of 2-Naphthylamine.

Safety and Toxicology

2-Acetamidonaphthalene requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.



Hazard Class	GHS Code	Statement	Reference(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[2]

First Aid Measures:

- Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[2]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
- Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical advice.

Protective measures, including wearing gloves, safety glasses, and working in a well-ventilated area or fume hood, are mandatory when handling this compound.[2]

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